molecular formula C18H21N5O2 B6430865 4-cyclopropyl-6-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine CAS No. 2198083-38-2

4-cyclopropyl-6-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine

Cat. No.: B6430865
CAS No.: 2198083-38-2
M. Wt: 339.4 g/mol
InChI Key: SMGAYHQWBYHLIC-UHFFFAOYSA-N
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Description

4-cyclopropyl-6-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is a useful research compound. Its molecular formula is C18H21N5O2 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.16952493 g/mol and the complexity rating of the compound is 514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-11-4-16(21-25-11)18(24)23-8-13-6-22(7-14(13)9-23)17-5-15(12-2-3-12)19-10-20-17/h4-5,10,12-14H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGAYHQWBYHLIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CC3CN(CC3C2)C4=NC=NC(=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Cyclopropyl-6-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H21N5O2C_{18}H_{21}N_{5}O_{2} with a molecular weight of 339.4 g/mol. The structure includes a pyrimidine core with cyclopropyl and oxazole substituents, which are known to influence biological activity significantly.

PropertyValue
Molecular FormulaC18H21N5O2
Molecular Weight339.4 g/mol
CAS Number2415516-45-7

Research indicates that compounds with similar structural motifs often exhibit antiproliferative effects through several mechanisms:

  • Cell Cycle Arrest : Compounds in this class can induce G2/M phase arrest in cancer cells, leading to apoptosis. This effect is typically mediated by the inhibition of tubulin polymerization, which disrupts mitotic spindle formation.
  • Induction of Apoptosis : The mitochondrial pathway is often activated, resulting in the release of cytochrome c and activation of caspases, which are crucial for programmed cell death.
  • Targeting Microtubules : The binding affinity to the colchicine site on tubulin has been noted, which is a common mechanism for many anticancer agents.

Biological Activity and Efficacy

The biological activity of this compound has been evaluated in various studies:

In Vitro Studies

A study involving the National Cancer Institute (NCI) panel demonstrated that compounds with similar structures showed potent growth inhibition across multiple cancer cell lines. The GI50 values (the concentration required to inhibit cell growth by 50%) for these compounds were reported in the nanomolar range (0.01–0.41 μM) .

Case Studies

  • Antitumor Activity : A derivative of this compound was tested against several human cancer cell lines, showing significant growth inhibition with IC50 values below 500 nM. The mechanism involved G2/M phase arrest and apoptosis induction through mitochondrial pathways .
  • Specificity for Cancer Types : In experimental models for diffuse malignant peritoneal mesothelioma (DMPM), certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted therapies .

Comparison with Related Compounds

The biological activity of this compound can be compared with other similar compounds based on their efficacy and mechanisms:

Compound NameGI50 (μM)Mechanism of Action
Compound A0.08Tubulin polymerization inhibitor
Compound B0.25G2/M phase arrest
4-Cyclopropyl...<0.05Induction of apoptosis

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